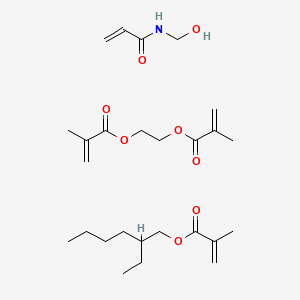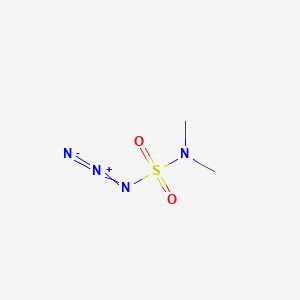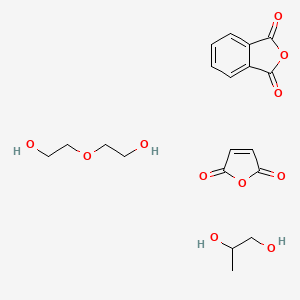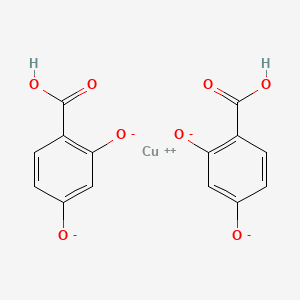
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is a coordination compound where copper is complexed with two 4-hydroxysalicylate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) typically involves the reaction of copper(II) salts with 4-hydroxysalicylic acid under controlled conditions. One common method is to dissolve copper(II) sulfate in water and then add an aqueous solution of 4-hydroxysalicylic acid. The mixture is stirred and heated to facilitate the formation of the complex. The resulting product is then filtered, washed, and dried to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) can undergo various chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it can be oxidized or reduced depending on the reaction conditions.
Substitution: The hydroxyl groups on the salicylate ligands can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize the copper center.
Nucleophiles: Ammonia or other amines can be used in substitution reactions to replace the hydroxyl groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while substitution reactions may yield new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) has several scientific research applications:
Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.
Biology: The compound’s potential biological activity is of interest, particularly its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its use in medical applications, such as antimicrobial agents or enzyme inhibitors.
Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.
Mecanismo De Acción
The mechanism of action of Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) involves its ability to interact with various molecular targets. The copper center can coordinate with different ligands, influencing the compound’s reactivity and stability. The hydroxyl groups on the salicylate ligands can form hydrogen bonds and participate in other interactions, affecting the compound’s overall behavior.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-hydroxycoumarin) derivatives: These compounds also contain hydroxyl groups and exhibit similar coordination chemistry.
Copper(II) salicylate: Another copper complex with salicylate ligands, but without the hydroxyl groups.
Uniqueness
Bis(4-hydroxysalicylato(2-)-O1,O2)cuprate(2-) is unique due to the presence of both hydroxyl and salicylate groups, which provide distinct chemical properties and reactivity
Propiedades
Número CAS |
32628-05-0 |
|---|---|
Fórmula molecular |
C14H8CuO8-2 |
Peso molecular |
367.75 g/mol |
Nombre IUPAC |
copper;4-carboxybenzene-1,3-diolate |
InChI |
InChI=1S/2C7H6O4.Cu/c2*8-4-1-2-5(7(10)11)6(9)3-4;/h2*1-3,8-9H,(H,10,11);/q;;+2/p-4 |
Clave InChI |
UCPROVVOIQFRKZ-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=C(C=C1[O-])[O-])C(=O)O.C1=CC(=C(C=C1[O-])[O-])C(=O)O.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl (2E)-cyano[2-(3-nitrophenyl)hydrazinylidene]ethanoate](/img/structure/B14693296.png)

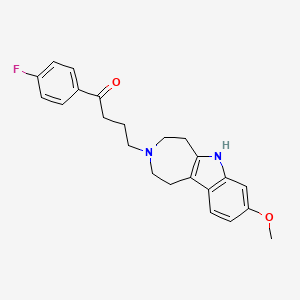

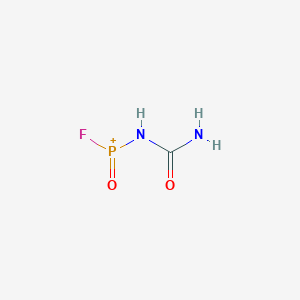
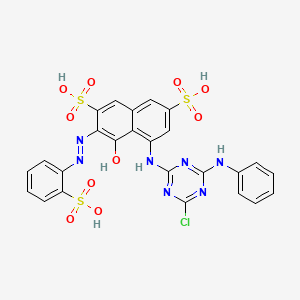
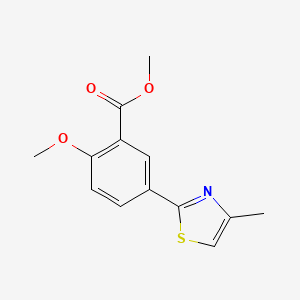
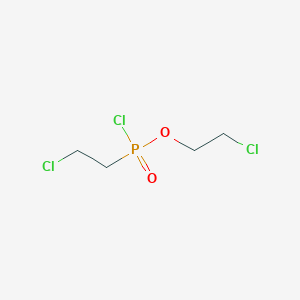
![Pyrido[3,2-a]phenazin-5-ol, 7,12-dioxide](/img/structure/B14693332.png)
![2,2,4,4-Tetramethylbicyclo[1.1.0]butane](/img/structure/B14693346.png)
